Metolachlor

Description

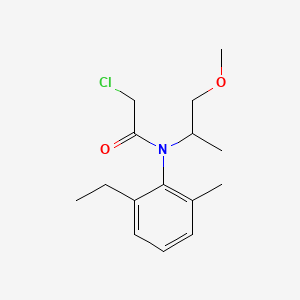

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022448 |

Source

|

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID. |

Source

|

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg |

Source

|

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C |

Source

|

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488 |

Source

|

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³ |

Source

|

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042 |

Source

|

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Colorless to tan liquid | |

CAS No. |

51218-45-2, 82535-90-8 |

Source

|

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (aS,5S)-Metolachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0I01K05X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-62.1 °C |

Source

|

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Metolachlor's Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely used chloroacetamide herbicide, effectively controls a broad spectrum of annual grasses and some broadleaf weeds in various crops. Its herbicidal activity stems from a primary mechanism that triggers a cascade of downstream effects, ultimately leading to plant death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its primary target, downstream physiological consequences, and the experimental protocols used to elucidate these processes.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The principal mode of action of this compound is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs)[1][2][3]. VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more, and they are essential components of various cellular structures, including cell membranes, cuticular waxes, and sphingolipids.

This compound specifically targets and inhibits the VLCFA elongase enzyme complex , which is located in the endoplasmic reticulum[4]. This complex is responsible for the sequential addition of two-carbon units to a growing fatty acid chain. The key enzyme in this complex that is inhibited by this compound is 3-ketoacyl-CoA synthase (KCS) , which catalyzes the initial and rate-limiting condensation step of an acyl-CoA with malonyl-CoA[3][4]. This compound acts as a competitive inhibitor with respect to the acyl-CoA substrate, effectively blocking the elongation process[3][4]. The S-isomer of this compound is the more biologically active enantiomer[5].

The inhibition of VLCFA synthesis by chloroacetamide herbicides like this compound is potent, with half-inhibition (IC50) values reported to be in the low nanomolar range for this class of compounds.

Downstream Effects of VLCFA Synthesis Inhibition

The disruption of VLCFA biosynthesis by this compound leads to a series of detrimental downstream effects that contribute to its herbicidal activity.

Inhibition of Cell Division

A critical consequence of VLCFA depletion is the disruption of cell division, particularly in the meristematic regions of emerging seedlings[1][2]. VLCFAs are integral to the formation and stability of cell membranes, including the phragmoplast, which is essential for the formation of the cell plate during cytokinesis[2]. A deficiency in VLCFAs leads to incomplete or failed cell division, thereby arresting plant growth[2]. Studies have shown that treatment with VLCFA synthesis inhibitors leads to an overproliferation of cells in the vasculature, indicating a disruption in the normal regulation of cell division[6][7]. This is linked to an increase in the expression of genes involved in cytokinin biosynthesis, a class of hormones that promote cell division[6][7]. The interaction between VLCFA synthesis and cyclin-dependent kinases (CDKs), key regulators of the cell cycle, has also been suggested[8].

Disruption of Gibberellin Synthesis and Signaling

This compound has been observed to interfere with the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that regulate various developmental processes, including stem elongation and seed germination[9][10]. The precise molecular link between VLCFA inhibition and the disruption of GA synthesis is an area of ongoing research. However, it is known that lipid metabolism and GA signaling are interconnected. For instance, some enzymes in the GA biosynthetic pathway are localized to the endoplasmic reticulum, the same site as VLCFA elongation[11]. Furthermore, DELLA proteins, which are key negative regulators of GA signaling, are known to integrate various hormonal and environmental signals, and their activity can be influenced by changes in cellular lipid composition[12].

Quantitative Data

The following tables summarize quantitative data related to the effects of this compound on plants.

| Parameter | Organism/System | Value | Reference |

| Whole Plant Effects | |||

| Mitotic Index Reduction (Lettuce) | Lactuca sativa | Significant decrease from 16.25% to 9.28% at the lowest concentration tested. | |

| Germination Speed Reduction (Lettuce) | Lactuca sativa | Over 45% reduction. | |

| Germination Reduction (Lettuce) | Lactuca sativa | Over 50% reduction. | |

| Germination Speed Reduction (Maize) | Zea mays | Up to 51.22% reduction at the highest concentration tested. | |

| Enzyme Inhibition | |||

| IC50 (Chloroacetamides on VLCFA elongase) | General | In the nanomolar range. | [12] |

Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol is adapted for assaying the inhibition of VLCFA elongase by herbicides like this compound.

Objective: To determine the IC50 value of this compound for the inhibition of VLCFA elongase activity in plant microsomes.

Materials:

-

Susceptible plant seedlings (e.g., barnyardgrass)

-

This compound stock solution (in acetone (B3395972) or DMSO)

-

HEPES-KOH buffer (100 mM, pH 7.2)

-

NADPH (20 mM)

-

NADH (20 mM)

-

Acyl-CoA starter (e.g., Stearoyl-CoA)

-

[¹⁴C]-Malonyl-CoA

-

Scintillation cocktail and counter

Procedure:

-

Microsome Isolation: Isolate microsomes from the plant seedlings using standard differential centrifugation methods. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

Inhibition Assay:

-

Prepare reaction mixtures containing assay buffer, NADPH, NADH, and the acyl-CoA starter.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

-

Pre-incubate the mixtures at 30°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

-

Extraction and Measurement of VLCFAs:

-

Stop the reaction and hydrolyze the fatty acids.

-

Acidify the mixture and extract the radiolabeled VLCFAs with hexane (B92381).

-

Transfer the hexane phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of VLCFA elongase activity for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using a dose-response curve.[1]

-

Analysis of Mitotic Index in Root Tips

Objective: To quantify the effect of this compound on cell division by determining the mitotic index in plant root tips.

Materials:

-

Plant seeds (e.g., Allium cepa, onion)

-

This compound solutions of varying concentrations

-

Farmer's fixative (ethanol:acetic acid:formaldehyde, 6:3:1 v/v/v)

-

1N HCl

-

Acetocarmine stain

-

Microscope slides and coverslips

-

Microscope with 40x and 100x objectives

Procedure:

-

Seed Germination and Treatment: Germinate seeds in petri dishes on filter paper moistened with distilled water. Once roots reach a certain length (e.g., 1-2 cm), transfer the seedlings to solutions containing different concentrations of this compound for a defined period (e.g., 24 hours).

-

Root Tip Fixation: Excise the root tips and fix them in Farmer's fixative for 24 hours.

-

Hydrolysis and Staining:

-

Wash the root tips in distilled water.

-

Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

-

Wash the root tips again in distilled water.

-

Stain the root tips with acetocarmine for 15-30 minutes.

-

-

Slide Preparation and Observation:

-

Place a stained root tip on a microscope slide with a drop of 45% acetic acid.

-

Gently squash the root tip with a coverslip.

-

Observe the cells under the microscope.

-

-

Data Collection and Analysis:

-

Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in at least three different fields of view per root tip.

-

Calculate the Mitotic Index (MI) using the formula: MI (%) = (Number of dividing cells / Total number of cells) x 100

-

Quantification of Gibberellins by HPLC-MS/MS

Objective: To extract and quantify the levels of different gibberellins in plant tissues treated with this compound.

Materials:

-

Plant tissue (treated with this compound and control)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid)

-

Internal standards (deuterated gibberellins)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

-

HPLC-MS/MS system

Procedure:

-

Sample Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the hormones with a cold extraction solvent containing internal standards.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Purification by SPE:

-

Condition the SPE cartridge with methanol (B129727) and then with the extraction solvent.

-

Load the extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the gibberellins with an appropriate solvent.

-

-

HPLC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate the different gibberellins using a C18 reversed-phase column with a gradient elution of methanol and water containing formic acid.

-

Detect and quantify the gibberellins using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[2][4][6]

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gibberellin Promotes Cell Growth and Induces Changes in Fatty Acid Biosynthesis and Upregulates Fatty Acid Biosynthetic Genes in Chlorella vulgaris UMT-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

S-Metolachlor's Mode of Action on Very-Long-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-metolachlor, a widely utilized herbicide from the chloroacetamide family, effectively controls a broad spectrum of annual grasses and small-seeded broadleaf weeds. Its primary mode of action is the disruption of cell growth and division in germinating seedlings by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth exploration of the molecular mechanisms underlying S-metolachlor's herbicidal activity, with a specific focus on its interaction with the VLCFA elongase complex. Detailed experimental protocols, quantitative data on enzyme inhibition and herbicide efficacy, and visualizations of the pertinent biochemical pathways and experimental workflows are presented to offer a comprehensive resource for researchers in weed science, plant biochemistry, and herbicide development.

Introduction: The Crucial Role of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs) are essential aliphatic molecules with chain lengths of 20 carbons or more.[1] In plants, they are integral components of various lipids crucial for normal growth and development.[2] VLCFAs are precursors for the biosynthesis of cuticular waxes, which form a protective barrier on the plant surface, preventing water loss and protecting against environmental stresses.[1] They are also key constituents of sphingolipids and phospholipids, which are vital for cell membrane structure and function, including signal transduction and membrane trafficking.[2][3] The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase.[4]

The Molecular Target: Inhibition of the VLCFA Elongase Complex

The primary biochemical target of S-metolachlor is the VLCFA elongase complex.[5][6] This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C16 or C18), progressively lengthening the fatty acid chain.[7] The herbicidal action of S-metolachlor stems from its specific and potent inhibition of the first and rate-limiting enzyme in this complex: the β-ketoacyl-CoA synthase (KCS), also referred to as VLCFA synthase.[5][8][9]

Mechanism of Inhibition

S-metolachlor acts as a competitive inhibitor with respect to the acyl-CoA substrate of the VLCFA synthase.[9] The herbicidally active S-enantiomer of metolachlor (B1676510) binds tightly and irreversibly to the enzyme, preventing the condensation reaction with malonyl-CoA.[6][8] This irreversible binding explains the very low half-inhibition (I50) values observed for chloroacetamide herbicides, which are in the nanomolar range (10 to 100 nM).[5] The inhibition is stereospecific, with the S-enantiomer being significantly more active than the R-enantiomer.[6]

Biochemical Pathway of VLCFA Elongation and its Disruption

The elongation of VLCFAs is a four-step cyclical process occurring at the endoplasmic reticulum. The disruption of this pathway by S-metolachlor leads to a cascade of downstream effects that ultimately result in seedling death.

The inhibition of VLCFA synthase by S-metolachlor leads to a depletion of VLCFAs, which has profound consequences for the developing seedling. These include:

-

Disrupted Cell Membrane Formation: A lack of VLCFAs impairs the synthesis of essential membrane components, leading to weakened cell membranes, cellular leakage, and ultimately cell death.[10]

-

Defective Cuticle Formation: Reduced production of cuticular waxes results in increased water loss and wilting.[10]

-

Inhibition of Cell Division and Elongation: The inability to form new cell membranes halts cell division and expansion, leading to the cessation of root and shoot growth in germinating seedlings.[6]

Quantitative Data on S-Metolachlor Activity

The efficacy of S-metolachlor and other VLCFA-inhibiting herbicides has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of VLCFA Elongase Activity

| Herbicide | Target Enzyme/System | I50 Value | Plant Species | Reference |

| Metazachlor | VLCFA Elongase | 10-100 nM | Cucumber, Barley | [11] |

| S-Metolachlor | VLCFA Synthase | <10 nM | Recombinant Enzyme | [6][8] |

| Flufenacet | FAE1 Elongase | ~1 µM | Arabidopsis thaliana | [12] |

Table 2: Efficacy of S-Metolachlor on Weed Seedlings

| Weed Species | Parameter | Value | Conditions | Reference |

| Amaranthus tuberculatus (Waterhemp) - Resistant | LD50 Resistance Ratio | 10.1 - 11.5 | Soilless greenhouse assay | [1] |

| Amaranthus tuberculatus (Waterhemp) - Resistant | GR50 Resistance Ratio | 9.6 - 9.7 | Soilless greenhouse assay | [1] |

| Amaranthus tuberculatus (Waterhemp) - MHR | Resistance Ratio (LD50) | 2.2 - 2.7 | Germination chamber assay | [13] |

LD50: Lethal dose required to kill 50% of the population. GR50: Dose required to cause a 50% reduction in growth. MHR: Multiple Herbicide-Resistant.

Detailed Experimental Protocols

The elucidation of S-metolachlor's mode of action has been facilitated by a range of experimental techniques. Below are detailed protocols for key methodologies.

Heterologous Expression of Plant VLCFA Elongases in Yeast for Herbicide Inhibition Studies

This method allows for the functional characterization of individual plant elongase enzymes and the assessment of their sensitivity to herbicides in a controlled system.[7]

Protocol Steps:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest (e.g., Arabidopsis thaliana leaves).[7]

-

Synthesize first-strand cDNA using reverse transcriptase.[7]

-

Amplify the coding sequences of putative VLCFA elongase genes using gene-specific primers.[7]

-

Clone the PCR products into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).[7]

-

-

Yeast Transformation and Culture:

-

Transform a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) with the expression constructs.[7]

-

Select for transformants on appropriate selection media (e.g., minimal medium lacking uracil).[7]

-

Grow liquid cultures of the transformed yeast in glucose-containing medium to repress gene expression, then transfer to galactose-containing medium to induce expression of the plant elongase.[7]

-

-

Herbicide Inhibition Assay:

-

To the induced yeast cultures, add various concentrations of S-metolachlor (or other test compounds).[7]

-

Incubate for a defined period to allow for herbicide action.

-

Harvest the yeast cells and extract total lipids.

-

Transmethylate the fatty acids to form fatty acid methyl esters (FAMEs).[7]

-

Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to determine the levels of different VLCFAs.[7]

-

Calculate the inhibition of VLCFA synthesis at each herbicide concentration to determine I50 values.[12]

-

In Vivo Analysis of VLCFA Inhibition in Plant Seedlings

This method directly assesses the impact of S-metolachlor on the VLCFA profile of treated plants.

Protocol Steps:

-

Plant Growth and Treatment:

-

Germinate seeds of the target weed species in a suitable growth medium (e.g., soil, agar, or a soilless medium like vermiculite).[1][14]

-

Apply S-metolachlor at a range of concentrations to the growth medium before or shortly after planting.[1]

-

Include untreated control plants.

-

Grow the plants under controlled environmental conditions for a specified duration.[14]

-

-

Lipid Extraction and Analysis:

-

Harvest the seedling tissues (e.g., shoots or roots).

-

Extract total lipids from the plant material using a suitable solvent system (e.g., chloroform:methanol).

-

Prepare FAMEs from the lipid extract.[15]

-

Analyze the FAMEs by gas chromatography (GC) to identify and quantify the different fatty acid species.[15]

-

Compare the VLCFA profiles of treated plants to those of the control plants to determine the extent of inhibition.

-

Resistance to S-Metolachlor

The evolution of herbicide resistance is a significant challenge in agriculture. In the case of S-metolachlor, resistance is often conferred by non-target-site mechanisms, primarily enhanced metabolic detoxification of the herbicide.[4]

In resistant weed biotypes, such as certain populations of waterhemp (Amaranthus tuberculatus), S-metolachlor is rapidly metabolized into non-toxic compounds.[1] This enhanced metabolism is often mediated by enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).[1] The addition of inhibitors of these enzymes, such as malathion (B1675926) (a P450 inhibitor), can increase the sensitivity of resistant populations to S-metolachlor, providing evidence for this resistance mechanism.[1]

Conclusion and Future Directions

S-metolachlor remains a critical tool for weed management due to its effective inhibition of VLCFA biosynthesis, a fundamental process in early seedling development. The detailed understanding of its mode of action at the molecular level, targeting the VLCFA synthase, has been crucial for its successful application and for managing the evolution of resistance. Future research in this area could focus on several key aspects:

-

Structural Biology of the VLCFA Elongase Complex: Elucidating the three-dimensional structure of the plant VLCFA synthase, both alone and in complex with S-metolachlor, would provide invaluable insights for the rational design of new herbicides.

-

Exploring Novel Inhibitors: A deeper understanding of the enzyme's active site and the mechanism of inhibition could guide the discovery of novel chemical classes that target VLCFA biosynthesis.

-

Overcoming Metabolic Resistance: Characterizing the specific metabolic pathways and enzymes responsible for S-metolachlor detoxification in resistant weeds is essential for developing strategies to mitigate resistance, such as the use of synergists or alternative herbicide modes of action.

By continuing to investigate the intricate interactions between herbicides and their plant targets, the scientific community can contribute to the development of more effective and sustainable weed management strategies.

References

- 1. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of Very-Long-Chain-Fatty Acid Synthesis Has an Impact on the Dynamics of Cellulose Synthase in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 10. mdpi.com [mdpi.com]

- 11. Chloroacetamide Mode of Action, II: Inhibition of Very Lo... [degruyterbrill.com]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. Detection of bioavailable residue of S-metolachlor in the soil by bioassay method - Weed Control Journal [weedcontroljournal.org]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Chemical and Physical Properties of Metolachlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510) is a widely used pre-emergent herbicide belonging to the chloroacetanilide class.[1] It is primarily utilized for the control of annual grasses and some broadleaf weeds in various crops, including corn, soybeans, and cotton.[1][2] The herbicidal activity of this compound stems from its ability to inhibit the biosynthesis of very long-chain fatty acids (VLCFAs) in susceptible plants, ultimately leading to a cessation of growth and development.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its mechanism of action.

Chemical and Physical Properties

This compound is a colorless to tan oily liquid with a slightly sweet odor.[4] A summary of its key chemical and physical properties is presented in the tables below. It is important to note that this compound is a chiral compound, and the commercially available product is often a mixture of stereoisomers. The S-isomer (S-metolachlor) exhibits significantly higher herbicidal activity.[2][3]

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide | [5] |

| Chemical Formula | C₁₅H₂₂ClNO₂ | [4][6][7] |

| Molecular Weight | 283.79 g/mol | [4][6] |

| CAS Number | 51218-45-2 (this compound), 87392-12-9 (S-Metolachlor) | [4][8] |

| Appearance | Off-white to colorless or tan to brown oily liquid | [4][5] |

| Odor | Slightly sweet | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Melting Point | -62.1 °C | N/A | N/A | [9] |

| Boiling Point | 100 °C | N/A | 0.001 mmHg | [2][5] |

| Density | 1.1 - 1.12 g/mL | 20 | N/A | [4][5] |

| Water Solubility | 488 - 530 ppm (mg/L) | 20 - 25 | N/A | [4][5] |

| Vapor Pressure | 1.3 x 10⁻⁵ - 4.2 x 10⁻⁵ mmHg | 20 - 25 | N/A | [2][10] |

| Octanol-Water Partition Coefficient (log Kow) | 3.13 - 3.4 | 20 | N/A | [11][12] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows standardized protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from a solid to a liquid occurs at atmospheric pressure.

Methodology:

-

Sample Preparation: The sample must be dry and in a powdered form.

-

Apparatus: A common method is the capillary tube method using a melting point apparatus with a heated block or a liquid bath.[8][12] Other methods include Kofler hot bar, melt microscopy, and differential scanning calorimetry (DSC).[4][13]

-

Procedure (Capillary Method):

-

A small amount of the powdered sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[8]

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Methodology:

Two primary methods are recommended based on the expected solubility:

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).[11][14]

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]

- 3. Page loading... [wap.guidechem.com]

- 4. laboratuar.com [laboratuar.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. westlab.com [westlab.com]

- 9. "Mechanism Of this compound Action Due To Alterations In Cell Cycle Progr" by Dana M. Lowry, Donovan Greiner et al. [scholarworks.uni.edu]

- 10. Pesticide Vapor Pressure [npic.orst.edu]

- 11. laboratuar.com [laboratuar.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

The Journey of Metolachlor in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely used pre-emergent herbicide from the chloroacetamide family, plays a crucial role in modern agriculture by controlling annual grasses and broadleaf weeds.[1][2][3] However, its application necessitates a thorough understanding of its environmental fate and transport in soil to mitigate potential ecological risks and ensure sustainable agricultural practices. This technical guide provides a comprehensive overview of the key processes governing this compound's behavior in the soil environment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Processes Shaping this compound's Environmental Fate

The persistence and movement of this compound in soil are primarily dictated by a complex interplay of four key processes: sorption, degradation, volatilization, and leaching. Each of these is influenced by a variety of soil properties and environmental conditions.

Sorption: this compound's tendency to bind to soil particles, a process known as sorption, is a critical factor controlling its availability for other transport and degradation pathways.[4] The degree of sorption is strongly and positively correlated with the organic matter and clay content of the soil.[2][3][5] Soils with higher organic matter exhibit greater sorption, which reduces the amount of this compound in the soil solution and consequently limits its potential for leaching.[3][4]

Degradation: The primary mechanism for the dissipation of this compound in soil is microbial degradation.[3][6] Soil microorganisms utilize this compound as a substrate, breaking it down into less active metabolites.[3] The rate of degradation is influenced by factors that affect microbial activity, such as soil moisture, temperature, and aeration.[6][7] Saturated or anaerobic conditions have been shown to significantly enhance the degradation of this compound.[6][8] The dissipation of S-metolachlor in soil typically follows first-order kinetics.[9]

Volatilization: this compound can be lost from the soil surface to the atmosphere through volatilization. This process is influenced by the herbicide's physicochemical properties, such as its vapor pressure and Henry's Law constant, as well as environmental factors like soil moisture and temperature.[10] Volatilization fluxes are generally highest immediately after application and tend to follow a diurnal cycle.[11] Increased soil moisture has been shown to exponentially increase the total amount of this compound that volatilizes.[12][13]

Leaching and Runoff: Due to its moderate water solubility, this compound has the potential to be transported through the soil profile with percolating water (leaching) or move across the soil surface with runoff water.[3][10][14] Leaching is more pronounced in permeable, sandy soils with low organic matter content.[3][14] The amount of rainfall shortly after application is a critical factor influencing both leaching and runoff losses.[3][15][16]

Quantitative Data on this compound's Behavior in Soil

The following tables summarize key quantitative parameters related to the environmental fate and transport of this compound in soil, compiled from various studies.

Table 1: Sorption Coefficients of this compound in Different Soils

| Soil Type/Condition | Organic Matter (%) | Clay Content (%) | K_d (L/kg) | K_oc (mL/g) | Reference |

| Silt Loam | 1.2 | - | 1.08 | 200 | [3][10] |

| Silt Loam | 4.5 | - | 9.32 | 200 | [3][10] |

| Sandy Loam | - | - | 0.36 - 1.18 (µg¹⁻ⁿmLⁿg⁻¹) | - | [17] |

| Soil with 0.9% OM | 0.9 | - | Increased 6-fold with OM increase to 5.7% | - | [3] |

| Unamended Soil | - | - | Apparent K_d increased 1.2-fold with aging | - | [18][19] |

| Biochar-amended Soil | - | - | Apparent K_d increased 1.4 to 2.5-fold with aging | - | [18][19] |

Table 2: Degradation Half-Lives (DT₅₀) of this compound in Soil

| Soil Condition | Half-life (days) | Kinetic Model | Reference |

| Aerobic Soil | 21.66 | First-order | [9] |

| Aerobic Soil | 37.9 - 49.5 | First-order | [17] |

| Aerobic Soil | 117 - 154 | First-order | [8] |

| Anaerobic Soil | 65 - 79 | First-order | [8] |

| General Range | 15 - 70 | - | [4] |

| General Range | 47 - 107 | - | [20] |

Experimental Protocols

This section outlines generalized methodologies for conducting key experiments to assess the environmental fate of this compound in soil.

Soil Sorption/Desorption Study (Batch Equilibrium Method)

This protocol is a standard method for determining the sorption and desorption characteristics of pesticides in soil.[21][22][23]

Objective: To quantify the extent of this compound sorption to and desorption from soil.

Materials:

-

Test soil, air-dried and sieved (2-mm mesh).

-

Analytical grade this compound.

-

¹⁴C-labeled this compound (optional, for radio-tracer studies).

-

0.01 M CaCl₂ solution.

-

Centrifuge tubes (e.g., 50 mL polypropylene).

-

Orbital shaker.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS) or a Liquid Scintillation Counter (LSC) if using a radiolabel.

Procedure:

-

Sorption Isotherm:

-

Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl₂.

-

Weigh a known amount of soil (e.g., 5 g) into each centrifuge tube.

-

Add a known volume of each this compound solution (e.g., 25 mL) to the tubes.

-

Include control tubes with soil and CaCl₂ solution only, and tubes with this compound solution only.

-

Shake the tubes on an orbital shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the solid and liquid phases.

-

Analyze the supernatant for the equilibrium concentration of this compound using HPLC or LSC.

-

Calculate the amount of this compound sorbed to the soil by the difference between the initial and equilibrium concentrations.

-

Plot the sorbed concentration (Cs) against the equilibrium solution concentration (Ce) to generate the sorption isotherm. Fit the data to Freundlich or Langmuir models.

-

-

Desorption:

-

After the sorption step, decant the supernatant.

-

Add a fresh volume of 0.01 M CaCl₂ solution to the soil pellet.

-

Shake the tubes for the same equilibration time.

-

Centrifuge and analyze the supernatant for the desorbed this compound concentration.

-

Repeat for several desorption cycles.

-

Soil Degradation Study (Incubation Experiment)

This protocol is used to determine the rate of this compound degradation in soil under controlled laboratory conditions.

Objective: To determine the degradation half-life (DT₅₀) of this compound in soil.

Materials:

-

Fresh field-moist soil, sieved.

-

Analytical grade this compound.

-

¹⁴C-labeled this compound.

-

Incubation vessels (e.g., glass jars with loose-fitting lids).

-

Incubator.

-

Extraction solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

Analytical instrumentation (HPLC or LSC).

Procedure:

-

Treat a known mass of soil with a solution of this compound (and ¹⁴C-metolachlor) to achieve the desired concentration. Ensure homogenous mixing.

-

Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).

-

Place known quantities of the treated soil into multiple incubation vessels.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

At specified time intervals, remove replicate soil samples for analysis.

-

Extract this compound from the soil samples using an appropriate solvent.

-

Analyze the extracts to determine the concentration of remaining this compound.

-

Plot the concentration of this compound versus time and fit the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the DT₅₀.

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the interconnectedness of the fate and transport processes of this compound in soil and a typical experimental workflow.

Caption: Interconnected pathways of this compound fate and transport in the soil environment.

Caption: Experimental workflow for a batch equilibrium sorption/desorption study.

Conclusion

A comprehensive understanding of the environmental fate and transport of this compound in soil is paramount for its responsible and sustainable use in agriculture. The processes of sorption, degradation, volatilization, and leaching are intricately linked and influenced by a multitude of soil and environmental factors. By employing standardized experimental protocols and quantitative analysis, researchers can accurately assess the behavior of this compound in specific soil systems. This knowledge is essential for developing effective management practices that maximize weed control efficacy while minimizing off-site transport and potential environmental impacts. This guide serves as a foundational resource for professionals engaged in the study and development of agricultural chemicals, providing the necessary technical details to support informed decision-making.

References

- 1. Environmental fate of S-Metolachlor - A Review - Advances in Weed Science [awsjournal.org]

- 2. scite.ai [scite.ai]

- 3. scielo.br [scielo.br]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation and persistence of this compound in soil: Effects of concentration, soil moisture, soil depth, and sterilization* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Advances in Weed Science [awsjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. Environmental fate of S-Metolachlor: a review [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Observed volatilization fluxes of S-metolachlor and benoxacor applied on soil with and without crop residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. mda.state.mn.us [mda.state.mn.us]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Runoff and leaching of this compound from Mississippi River alluvial soil during seasons of average and below-average rainfall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound Sorption and Degradation in Soil Amended with Fresh and Aged Biochars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.who.int [cdn.who.int]

- 21. aet.irost.ir [aet.irost.ir]

- 22. pjoes.com [pjoes.com]

- 23. mdpi.com [mdpi.com]

Biodegradation of Metolachlor: A Technical Guide to Pathways in Diverse Soil Environments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biodegradation pathways of the herbicide metolachlor (B1676510) in various soil types. This compound, a widely used chloroacetamide herbicide, undergoes complex transformations in the soil environment, primarily driven by microbial activity. Understanding these degradation pathways is crucial for assessing its environmental fate, persistence, and potential for remediation. This document summarizes key degradation pathways, presents quantitative data on degradation rates, details relevant experimental protocols, and provides visual representations of the metabolic processes.

Core Biodegradation Pathways of this compound

The biodegradation of this compound in soil is a multifaceted process involving several key transformation reactions, including dechlorination, hydroxylation, oxidation, N-dealkylation, and amide bond cleavage.[1] The primary mechanism for the dissipation of this compound in soil is microbial degradation.[2][3] Fungi, in particular, have been identified as significant contributors to this compound metabolism.[1][4]

Several fungal species have been shown to effectively degrade this compound, including members of the genera Aspergillus, and Penicillium.[1][4] For instance, Penicillium oxalicum has been observed to degrade this compound through hydrolytic and reductive dechlorination, leading to the formation of metabolites such as This compound-2-hydroxy (B1595005) (M2H), this compound oxanilic acid (MOXA), and a dechlorinated product (MDES).[4] The degradation pathway by P. oxalicum involves an initial dechlorination to form M2H, which is then oxidized to produce MOXA.[4]

In addition to direct microbial degradation, the detoxification of this compound in biological systems, including microorganisms, can occur through conjugation with glutathione, a reaction mediated by glutathione-S-transferase (GST) enzymes.[5] Cytochrome P450 monooxygenases (P450s) are also involved in the metabolism of this compound.[6]

Influence of Soil Properties on Biodegradation

The rate of this compound biodegradation is significantly influenced by various soil physicochemical properties and environmental conditions. Key factors include soil type (texture), organic matter content, moisture, and temperature.

Soil Type and Organic Matter: this compound degradation rates are generally higher in soils with greater organic matter content.[7] Organic matter can enhance microbial activity, providing a more favorable environment for the microorganisms responsible for degradation. The half-life of this compound is often shorter in soils with higher organic matter and clay content.[3][8]

Soil Moisture: Soil moisture content plays a critical role in the persistence of this compound. Saturated soil conditions tend to favor the dissipation of this compound.[7][9] Increased moisture can enhance the availability of the herbicide to soil microorganisms. Conversely, dry conditions can lead to increased adsorption of this compound to soil particles, reducing its bioavailability for degradation and increasing its persistence.[9]

Temperature: Temperature has a direct effect on microbial activity and, consequently, on the rate of this compound biodegradation. Higher temperatures generally lead to faster degradation rates.[2]

The following table summarizes the half-life (DT50) of this compound and its S-enantiomer in various soil types under different conditions.

| Soil Type/Condition | This compound Form | Half-life (DT50) in days | Reference(s) |

| Various Soils | This compound | 15 - 70 | [3] |

| Two different soil types (China) | This compound | 37.9 - 135.9 | [2] |

| Anaerobic Environment | This compound | 65 - 79 | [10] |

| Aerobic Environment | This compound | 117 - 154 | [10] |

| Vegetable Field Soil (5-35°C) | S-Metolachlor | 12.18 - 70.71 | [11] |

| Loamy-Clayey Soil | S-Metolachlor | Not specified | [12] |

| Maize Field Soil | S-Metolachlor | 11.1 - 14.7 | [13] |

Key Metabolites of this compound

The biodegradation of this compound results in the formation of several intermediate metabolites. The most commonly reported metabolites are this compound oxanilic acid (MOXA) and this compound ethanesulfonic acid (MESA).[14] Other identified metabolites include:

-

This compound-2-hydroxy (M2H): A product of hydrolytic dechlorination.[4]

-

Dechlorinated this compound (MDES): A product of reductive dechlorination.[4]

-

6-methyl 2-ethyl acetanilide

-

6-methyl 2-ethyl aniline

The formation and persistence of these metabolites are also dependent on soil type and environmental conditions.

Experimental Protocols for Studying this compound Biodegradation

The study of this compound biodegradation in soil typically involves laboratory microcosm experiments. The following provides a general outline of a typical experimental protocol.

Soil Collection and Characterization

-

Soil Sampling: Collect soil samples from the desired location and depth. For comparative studies, collect samples from different soil types (e.g., sandy loam, clay loam, silt loam).

-

Sieving and Homogenization: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.

-

Physicochemical Characterization: Analyze the soil for key properties including pH, organic matter content, texture (sand, silt, and clay percentages), and cation exchange capacity (CEC).

Microcosm Setup and Incubation

-

Herbicide Application: Prepare a stock solution of this compound (analytical grade or radiolabeled) in a suitable solvent. Apply the solution to the soil samples to achieve the desired initial concentration.

-

Moisture Adjustment: Adjust the moisture content of the soil to a specific level, often expressed as a percentage of the water-holding capacity (e.g., 60% WHC).

-

Incubation: Place the treated soil samples in incubation chambers (e.g., glass jars or flasks). Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period. To study the effect of aeration, some microcosms can be incubated under anaerobic conditions.

-

Sterile Controls: To distinguish between microbial and abiotic degradation, include sterile control microcosms. Sterilization can be achieved by autoclaving the soil before herbicide application.[2]

Sample Extraction and Analysis

-

Sampling: At predetermined time intervals, collect subsamples from the microcosms.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent, such as acetonitrile.[4] The extraction efficiency can be enhanced using techniques like vortexing and centrifugation.[4]

-

Cleanup: The soil extract may require a cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a common method for this purpose.

-

Analysis: Quantify the concentrations of this compound and its metabolites using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4]

Data Analysis

-

Degradation Kinetics: Determine the degradation kinetics of this compound, often modeled using first-order kinetics, to calculate the half-life (DT50).[10]

-

Metabolite Identification: Identify the degradation products by comparing their mass spectra and retention times with those of analytical standards.

Conclusion

The biodegradation of this compound in soil is a complex process governed by a combination of microbial activity and soil environmental factors. Fungi play a predominant role in the metabolic breakdown of this herbicide, leading to a variety of degradation products through pathways involving dechlorination, hydroxylation, oxidation, and other transformations. The persistence of this compound is highly dependent on soil type, with factors such as organic matter content, moisture, and temperature significantly influencing its degradation rate. A thorough understanding of these biodegradation pathways and the factors that control them is essential for developing effective strategies for managing this compound in the environment and for the remediation of contaminated sites. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the intricate details of this compound's fate in the soil ecosystem.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biodegradation of the acetanilide herbicides alachlor, this compound, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Persistence of S-metolachlor in the soil as affected by moisture content - Advances in Weed Science [awsjournal.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of the Effect of Application of the Herbicide S-Metolachlor on the Activity of Some Enzymes Found in Soil | MDPI [mdpi.com]

- 13. Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the Fate of Metolachlor: A Technical Guide to Metabolite Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely utilized chloroacetanilide herbicide, undergoes extensive transformation in the environment and within biological systems, leading to the formation of various metabolites. Understanding the identity and characteristics of these metabolites is crucial for assessing its environmental fate, toxicological profile, and potential impact on non-target organisms. This in-depth technical guide provides a comprehensive overview of the core methodologies and key findings related to the identification and characterization of this compound metabolites, tailored for researchers and professionals in the field.

Core Metabolic Pathways of this compound

This compound is metabolized through a series of complex biochemical reactions, primarily involving microbial degradation in soil and enzymatic transformations in plants and mammals. The principal pathways include glutathione (B108866) conjugation, O-demethylation, N-dealkylation, and amide bond cleavage.[1][2][3] These processes result in the formation of more polar and often less toxic compounds. The major metabolites frequently detected in environmental and biological samples are this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA).[4][5][6][7]

The metabolic journey of this compound often begins with Phase I reactions, such as oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s), which can introduce or expose functional groups.[1][8] This is frequently followed by Phase II conjugation reactions, where enzymes like glutathione S-transferases (GSTs) link the modified this compound to endogenous molecules like glutathione, facilitating its detoxification and excretion.[1][2][8]

Quantitative Analysis of this compound and its Metabolites

The accurate quantification of this compound and its metabolites is essential for regulatory monitoring and risk assessment. Various analytical methods have been developed and validated for their determination in diverse matrices such as soil, water, and biological tissues. The following tables summarize the limits of detection (LOD) and limits of quantification (LOQ) from selected studies.

Table 1: Analytical Method Performance for this compound and its Metabolites

| Analyte | Matrix | Analytical Method | LOD | LOQ | Reference |

| S-Metolachlor (B166716) | Water | Immunoassay | 0.05 ppb | 0.075 ppb | [9] |

| Acetochlor (B104951) | Maize & Soybean Straw | GC-MS/MS | 0.2 ng/g | 0.19-0.67 ng/g | [10][11] |

| S-Metolachlor | Maize & Soybean Straw | GC-MS/MS | 0.07 ng/g | 0.19-0.67 ng/g | [10][11] |

| S-Metolachlor & Degradates | Soil & Thatch | LC-MS/MS | 0.1 ng | 10 ppb | [12] |

| S-Metolachlor | Grass | LC-MS/MS | 0.1 ng | 1 ppm | [12] |

| Chloroacetanilide Herbicides & Degradates | Water | SPE and LC/ESI-MS/MS | - | 0.10 ppb | [13] |

Table 2: Concentrations of this compound Metabolites in Wisconsin Groundwater

| Compound | Detection Frequency (Monitoring Wells) | Detection Frequency (Private Drinking Water Wells) | Concentration Range (µg/L) | Reference |

| Alachlor ESA & OA | >80% | >80% | Near detection limit to 42 | [7] |

| This compound ESA & OA | >80% | >80% | Near detection limit to 42 | [7] |

| Acetochlor Metabolites | Lower frequency | Lower frequency | - | [7] |

Experimental Protocols for Metabolite Analysis

The reliable identification and quantification of this compound metabolites hinge on robust and well-defined experimental protocols. A typical workflow involves sample collection, extraction, cleanup, and instrumental analysis.

References

- 1. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation of the acetanilide herbicides alachlor, this compound, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound by fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. asset.library.wisc.edu [asset.library.wisc.edu]

- 8. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. mdpi.com [mdpi.com]